molecular formula C21H27N3O2 B6642890 N-(1-adamantyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(1-adamantyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Numéro de catalogue B6642890
Poids moléculaire: 353.5 g/mol
Clé InChI: VVNSJJBMVPWQOS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-adamantyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide, also known as A-841720, is a novel compound that has gained significant attention in the scientific community due to its potential applications in the treatment of various diseases. A-841720 is a small molecule inhibitor of the enzyme c-Jun N-terminal kinase (JNK), which has been implicated in the pathogenesis of several diseases, including cancer, diabetes, and neurodegenerative disorders.

Mécanisme D'action

N-(1-adamantyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide acts as a selective inhibitor of JNK, which is a member of the mitogen-activated protein kinase (MAPK) family. JNK plays a critical role in the regulation of cell growth, proliferation, and survival. Inhibition of JNK by N-(1-adamantyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide leads to the suppression of downstream signaling pathways, resulting in the inhibition of cell growth and proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
N-(1-adamantyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has been shown to have several biochemical and physiological effects in preclinical models. In cancer, N-(1-adamantyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has been shown to inhibit the expression of genes involved in cell growth and proliferation and induce the expression of genes involved in apoptosis. In diabetes, N-(1-adamantyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has been shown to improve insulin sensitivity and glucose tolerance by increasing the expression of genes involved in glucose metabolism. In neurodegenerative disorders, N-(1-adamantyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has been shown to protect against neuronal damage by reducing oxidative stress and inflammation.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-(1-adamantyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is its selectivity for JNK, which reduces the risk of off-target effects. N-(1-adamantyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide also has good oral bioavailability, which makes it easy to administer in preclinical models. However, one of the main limitations of N-(1-adamantyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is its poor solubility, which can make it difficult to formulate for in vivo studies.

Orientations Futures

There are several future directions for the study of N-(1-adamantyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide. One potential application is in the treatment of cancer, where N-(1-adamantyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide could be used as a monotherapy or in combination with other chemotherapeutic agents. Another potential application is in the treatment of diabetes, where N-(1-adamantyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide could be used to improve insulin sensitivity and glucose tolerance. In neurodegenerative disorders, N-(1-adamantyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide could be used to protect against neuronal damage and improve cognitive function. Further research is needed to fully understand the potential applications of N-(1-adamantyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide in these and other diseases.

Méthodes De Synthèse

The synthesis of N-(1-adamantyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves several steps, including the preparation of the starting materials, the formation of the oxazolo[5,4-b]pyridine ring system, and the introduction of the adamantyl and methyl groups. The synthesis of N-(1-adamantyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex process that requires expertise in organic chemistry and specialized equipment.

Applications De Recherche Scientifique

N-(1-adamantyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has been extensively studied in preclinical models of various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer, N-(1-adamantyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has been shown to inhibit the growth and proliferation of cancer cells and induce apoptosis. In diabetes, N-(1-adamantyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has been shown to improve insulin sensitivity and glucose tolerance. In neurodegenerative disorders, N-(1-adamantyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has been shown to protect against neuronal damage and improve cognitive function.

Propriétés

IUPAC Name

N-(1-adamantyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-11(2)17-7-16(18-12(3)24-26-20(18)22-17)19(25)23-21-8-13-4-14(9-21)6-15(5-13)10-21/h7,11,13-15H,4-6,8-10H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNSJJBMVPWQOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.